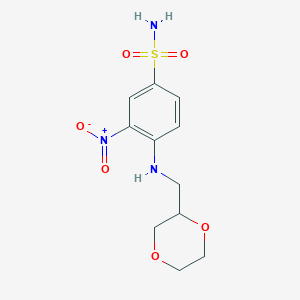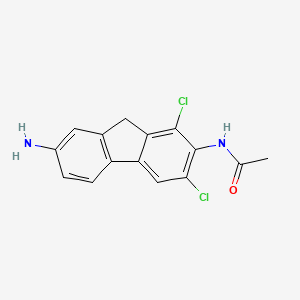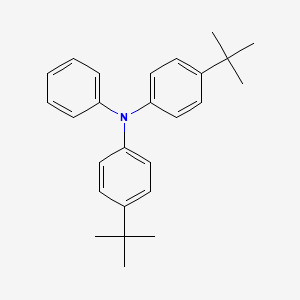![molecular formula C18H19ClN2O2 B13990212 {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile CAS No. 14185-80-9](/img/structure/B13990212.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C15H16ClN2O2 This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a chlorophenyl group via an acetonitrile linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired acetonitrile compound. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways by interacting with key proteins involved in signal transduction. These interactions ultimately lead to the observed biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-nitrophenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-methylphenyl)acetonitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the chlorophenyl group contributes to the compound’s potential therapeutic properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
14185-80-9 |
|---|---|
Formule moléculaire |
C18H19ClN2O2 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)18(13-20)15-3-7-17(8-4-15)21(9-11-22)10-12-23/h1-8,18,22-23H,9-12H2 |
Clé InChI |
RLIIAINQSHRSRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)






![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)


![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)


